molecular formula C19H17ClN2OS2 B2944486 N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide CAS No. 941875-69-0

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2944486
CAS No.: 941875-69-0
M. Wt: 388.93
InChI Key: HWBVSNBJHJNVDP-UHFFFAOYSA-N
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Description

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a benzyl group, a chlorobenzyl group, and a thiazole ring, making it a complex and potentially bioactive molecule .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Benzyl and Chlorobenzyl Groups: The benzyl and chlorobenzyl groups can be introduced through nucleophilic substitution reactions. For instance, benzyl chloride and 4-chlorobenzyl chloride can react with the thiazole intermediate in the presence of a base such as sodium hydride or potassium carbonate.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Similar in structure but lacks the benzyl and chlorobenzyl groups.

    Thiazole: The parent compound of the thiazole family.

    2-Aminothiazole: Contains an amino group instead of the benzyl and chlorobenzyl groups.

Uniqueness

N-benzyl-2-(2-((4-chlorobenzyl)thio)thiazol-4-yl)acetamide is unique due to the presence of both benzyl and chlorobenzyl groups, which may enhance its biological activity and specificity

Properties

IUPAC Name

N-benzyl-2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS2/c20-16-8-6-15(7-9-16)12-24-19-22-17(13-25-19)10-18(23)21-11-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBVSNBJHJNVDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2=CSC(=N2)SCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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